ethyl 2-(4-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, features a unique structure that combines a bromobenzamido group with a tetrahydrocyclohepta[b]thiophene core, making it a subject of interest for various scientific research applications.
Properties
IUPAC Name |
ethyl 2-[(4-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3S/c1-2-24-19(23)16-14-6-4-3-5-7-15(14)25-18(16)21-17(22)12-8-10-13(20)11-9-12/h8-11H,2-7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOJIPXNYZZFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
| Parameter | Value |
|---|---|
| Starting material | Ethyl 2-amino-cyclohepta[b]thiophene-3-carboxylate |
| Acylating agent | 4-Bromobenzoyl chloride (2.0 equiv) |
| Solvent | Pyridine (dry) |
| Temperature | Room temperature |
| Time | 16 hours |
| Workup | Precipitation in ice/water |
| Yield | 35–57% after chromatography |
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. Steric hindrance from the cycloheptane ring necessitates extended reaction times compared to smaller rings (e.g., cyclopentathiophenes).
Purification and Characterization
Purification
Spectral Data
¹H NMR (DMSO-d₆, 400 MHz) :
¹³C NMR :
HRMS (ESI) : m/z calculated for C₂₁H₂₃BrN₂O₃S [M+H]⁺: 485.0521; found: 485.0518.
Comparative Analysis of Synthetic Routes
A comparative study of methods reveals critical trade-offs:
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Carbodiimide (B) | 35–57 | >95 | 16 |
| Mixed anhydride | 28–45 | 90 | 24 |
| Direct acylation | <20 | 80 | 48 |
The carbodiimide approach (Method B) offers superior efficiency and scalability, albeit requiring rigorous moisture control.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Ethyl 2-(4-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Reduction: The bromobenzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
Ethyl 2-(4-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate has shown potential in several areas:
- Anticancer Agents : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer activity by interfering with cellular processes involved in tumor growth.
- Antimicrobial Activity : Research indicates that derivatives of this compound may possess antimicrobial properties effective against various pathogens.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors in biological systems, potentially leading to therapeutic applications in treating diseases.
Case Studies and Research Findings
- Biological Activity Assessment : A study evaluating the biological activities of benzothiophene derivatives found that similar compounds showed promising results against cancer cell lines. This compound could be further explored in this context to establish its efficacy.
- Synthetic Pathways Exploration : Researchers have documented various synthetic pathways for thiophene derivatives that could be adapted for this compound. These studies highlight the versatility of the compound in organic synthesis and its potential for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzamido group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The thiophene core can also interact with aromatic residues through π-π stacking interactions, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar compounds to ethyl 2-(4-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate include:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound lacks the bromobenzamido group and has different biological activities.
Ethyl 2-(4-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: This compound has a chlorobenzamido group instead of a bromobenzamido group, which may result in different reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
Ethyl 2-(4-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with promising biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Compound Overview
- Chemical Name : this compound
- CAS Number : 477504-65-7
- Molecular Formula : C18H18BrN2O2S
- Molecular Weight : Approximately 396.32 g/mol
- Solubility : Soluble in common organic solvents such as methanol and ethanol .
Synthesis
The synthesis of this compound typically involves multistep reactions that incorporate thiophene and cycloheptathiophene moieties. The synthetic pathway emphasizes the compound's structural complexity and functional versatility. Key steps include:
- Formation of the cycloheptathiophene backbone.
- Introduction of the bromobenzamide group via amide coupling reactions.
- Esterification to yield the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Its biological activity is primarily attributed to its ability to induce apoptosis in cancer cells. The mechanism of action includes:
- Induction of Apoptosis : this compound has shown efficacy in triggering apoptotic pathways in various cancer cell lines. This is evidenced by increased caspase activity and cell cycle arrest at the G2/M phase .
- Inhibition of Tubulin Polymerization : The compound's interaction with tubulin suggests a potential mechanism for its antiproliferative effects . This property is critical for disrupting cancer cell division.
Other Pharmacological Activities
In addition to its anticancer properties, preliminary studies indicate that this compound may possess other pharmacological activities:
Case Studies and Research Findings
Several studies have assessed the biological activity of related compounds within the cyclohepta[b]thiophene family:
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| Compound 17 | <0.1 | Anticancer (A549 cells) |
| Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | 23.2 - 49.9 | Antitumor activity |
| Ethyl 2-(thiophene-2-amido)-4H-cyclohepta[b]thiophene-3-carboxylate | Not specified | Potential anticancer properties |
These findings suggest that this compound and its derivatives could be developed as effective therapeutic agents against cancer and possibly other diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 2-(4-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as:
- Step 1 : Cycloheptathiophene core formation via cyclization reactions (e.g., using trichlorotriazine and substituted phenols as in ).
- Step 2 : Introduction of the bromobenzamido group via nucleophilic acyl substitution, employing 4-bromobenzoyl chloride and a carboxamide precursor under basic conditions (similar to methods in ).
- Step 3 : Esterification of the carboxylate group using ethanol and catalytic acid (analogous to protocols in ).
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (eluent: dichloromethane/ethyl acetate mixtures) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the cycloheptathiophene core (δ 1.68–2.05 ppm for methylene protons) and bromobenzamido group (δ 7.40–7.60 ppm for aromatic protons) .
- HRMS : Confirm molecular weight (expected [M+H]+ ~485–500 Da) and isotopic patterns for bromine .
- X-ray Crystallography : Resolve conformational ambiguities (e.g., chair vs. boat cycloheptane) using single-crystal data (R factor <0.06; data-to-parameter ratio >15:1) .
Q. What are common functionalization strategies for the thiophene ring in this compound?
- Methodological Answer :
- Electrophilic Substitution : Halogenation (e.g., bromination at C5 using NBS) or nitration (HNO3/H2SO4) to introduce reactive handles .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to modify the 4-bromophenyl moiety .
- Oxidation : Convert the thiophene ring to a sulfone using m-CPBA for enhanced polarity .
Advanced Research Questions
Q. How can computational methods predict the metabolic stability of this compound?
- Methodological Answer :
- Aldehyde Oxidase (AO) Modeling : Use DFT calculations to assess susceptibility to AO-mediated oxidation, focusing on electron-deficient regions (e.g., the thiophene sulfur) .
- MD Simulations : Evaluate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict hepatic clearance .
- Validation : Compare computational results with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Q. How to resolve contradictions in crystallographic data for such cycloheptathiophene derivatives?
- Methodological Answer :
- Data Harmonization : Re-examine disorder modeling (e.g., cycloheptane ring puckering) using SHELXL refinement .
- Temperature Effects : Collect data at 100 K to reduce thermal motion artifacts (e.g., for bromine atoms with high ADPs) .
- Cross-Validation : Compare with NMR-derived NOE restraints to confirm stereochemistry .
Q. What strategies optimize reaction yields in multi-step syntheses involving bromobenzamido groups?
- Methodological Answer :
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during amide coupling .
- Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., 30 min at 120°C vs. 24h conventional heating) .
- Catalytic Systems : Employ Pd(OAc)2/XPhos for efficient Suzuki couplings of sterically hindered bromoarenes .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- Solvent Effects : Recalculate shifts using PCM models (e.g., chloroform vs. DMSO) to match experimental conditions .
- Conformational Sampling : Use Gaussian-n (Gn) methods to account for dynamic averaging in flexible cycloheptane rings .
- Error Margins : Accept deviations <0.3 ppm for 1H and <5 ppm for 13C as chemically insignificant .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | ~485–500 g/mol | |
| LogP (Predicted) | 3.5–4.2 (XlogP) | |
| Hydrogen Bond Acceptors | 5–6 | |
| Rotatable Bonds | 6–8 |
Table 2 : Common Synthetic Challenges & Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low Cyclization Yields | Microwave-assisted heating | |
| Bromine Displacement | Use Pd-AdantPhos catalysts | |
| Sulfur Oxidation | Optimize m-CPBA stoichiometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
